molecular formula C8H5ClF2O2 B1632116 3-Chloro-2,4-difluorophenylacetic acid CAS No. 886761-66-6

3-Chloro-2,4-difluorophenylacetic acid

Cat. No.: B1632116
CAS No.: 886761-66-6
M. Wt: 206.57 g/mol
InChI Key: HENNVWWQJGUCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol. This compound is characterized by the presence of a chloro group and two fluoro groups on a phenyl ring, which is further attached to an acetic acid moiety. It is a solid at room temperature with a melting point of 107-110°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a phenylacetic acid precursor is subjected to chlorination and fluorination under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-difluorophenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be facilitated by using nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenylacetic acids.

Scientific Research Applications

3-Chloro-2,4-difluorophenylacetic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2,4-difluorophenylacetic acid exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include enzymes involved in metabolic processes or signaling pathways.

Comparison with Similar Compounds

3-Chloro-2,4-difluorophenylacetic acid is structurally similar to other halogenated phenylacetic acids, such as 2,3-Difluorophenylacetic acid and 3-Chloro-2-fluorophenylacetic acid. These similar compounds may have different physical properties, reactivity profiles, and biological activities, which can be exploited in various research and industrial contexts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENNVWWQJGUCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279737
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-66-6
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-2,4-difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4-difluorophenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,4-difluorophenylacetic acid
Reactant of Route 4
3-Chloro-2,4-difluorophenylacetic acid
Reactant of Route 5
3-Chloro-2,4-difluorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-2,4-difluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.